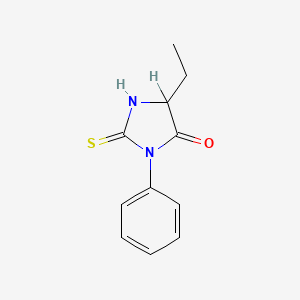

4-Imidazolidinone, 5-ethyl-3-phenyl-2-thioxo-

CAS No.: 66256-32-4

Cat. No.: VC3837191

Molecular Formula: C11H12N2OS

Molecular Weight: 220.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66256-32-4 |

|---|---|

| Molecular Formula | C11H12N2OS |

| Molecular Weight | 220.29 g/mol |

| IUPAC Name | 5-ethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one |

| Standard InChI | InChI=1S/C11H12N2OS/c1-2-9-10(14)13(11(15)12-9)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15) |

| Standard InChI Key | HIDHIQVHRMAIHA-UHFFFAOYSA-N |

| SMILES | CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 |

| Canonical SMILES | CCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of an imidazolidinone ring—a saturated heterocycle containing two nitrogen atoms at positions 1 and 3. Key substituents include:

-

A thioxo group () at position 2, which enhances electrophilicity and hydrogen-bonding capacity .

-

An ethyl group () at position 5, contributing to hydrophobic interactions.

-

A phenyl ring () at position 3, enabling π-π stacking with aromatic residues in biological targets .

The IUPAC name, 5-ethyl-3-phenyl-2-sulfanylideneimidazolidin-4-one, reflects this substitution pattern. Its canonical SMILES string, , further illustrates the connectivity of functional groups .

Physicochemical Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 220.29 g/mol |

| Melting Point | Not reported |

| Solubility | Likely polar aprotic solvents (e.g., DMSO) |

| Stability | Stable under inert conditions |

The compound’s infrared (IR) spectrum shows characteristic absorptions for (3277–3115 cm), (1751–1598 cm), and (1458–1404 cm) . Nuclear magnetic resonance (NMR) data reveal an ABX spin system for the fragment, with triplet signals at 4.58–4.64 ppm in -NMR and carbonyl carbons resonating at 165–185 ppm in -NMR .

Synthesis and Structural Elucidation

Synthetic Pathways

The synthesis of 4-imidazolidinone, 5-ethyl-3-phenyl-2-thioxo- involves a two-step protocol :

Step 1: Michael Addition

Phenyl hydrazide or 4-methylphenyl hydrazide reacts with N-substituted maleimides in ethanol under reflux (6–12 hours) to yield maleimide intermediates.

Step 2: Cyclization with Cyclohexyl Isothiocyanate

The maleimide derivatives undergo cyclization with cyclohexyl isothiocyanate in acetonitrile under acidic conditions (16–70 hours), forming the target imidazolidinone scaffold.

The reaction mechanism proceeds via nucleophilic attack of the thiocyanate’s sulfur on the maleimide’s α,β-unsaturated carbonyl system, followed by ring closure .

Analytical Validation

Biological Activities and Mechanisms

Antibacterial Efficacy

Derivatives of 4-imidazolidinone, 5-ethyl-3-phenyl-2-thioxo- exhibit marked activity against Gram-positive and Gram-negative bacteria:

| Pathogen | MIC (mg/mL) | Compound |

|---|---|---|

| Staphylococcus aureus | 25 | 5b |

| Pseudomonas aeruginosa | 25 | 5b |

Compound 5b () demonstrates broad-spectrum antibacterial effects, likely through inhibition of cell wall synthesis or protein folding .

Antifungal Activity

Against fungal strains, derivatives show variable efficacy:

| Fungus | MIC (mg/mL) | Compounds |

|---|---|---|

| Candida albicans | 12.5–50 | 5a, 5b, 5c, 5e |

| Aspergillus niger | 25–100 | 5a–g |

The thioxo group enhances binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .

Comparative Analysis with Related Derivatives

Herbicidal Derivatives

While 4-imidazolidinone, 5-ethyl-3-phenyl-2-thioxo- itself lacks herbicidal data, structurally related 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one esters inhibit adenylosuccinate synthetase (AdSS), a target in plant growth regulation .

Antimicrobial vs. Agrochemical Applications

Compared to hydantocidin (IC = 0.5 mg/L for AdSS), imidazolidinone derivatives prioritize antimicrobial over herbicidal activity, reflecting substituent-driven target specificity .

Future Research Directions

-

Mechanistic Studies: Elucidate the exact molecular targets in bacterial and fungal cells.

-

Toxicity Profiling: Assess cytotoxicity in mammalian cell lines to establish therapeutic indices.

-

Structural Optimization: Modify the phenyl or ethyl groups to enhance bioavailability and potency.

-

Synergistic Combinations: Evaluate efficacy in combination with existing antibiotics to mitigate resistance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume